![molecular formula C20H19F3N4O6S B2703383 1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 860612-07-3](/img/structure/B2703383.png)

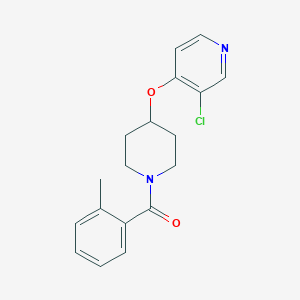

1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

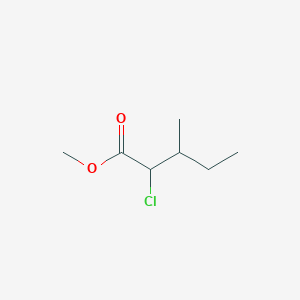

The compound “1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a hydrazine group (-NHNH2), a sulfonyl group (-SO2-), and a carboxylic acid group (-COOH). The presence of these groups suggests that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular formula of this compound is C20H19F3N4O6S, and its molecular weight is 500.4482696 . The exact three-dimensional structure would depend on the specific spatial arrangement of the atoms and the conformation of the piperidine ring.Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy Applications

Research on related compounds has shown the utility of NMR spectroscopy in characterizing compounds for their azo-hydrazo tautomerism. NMR spectroscopy offers advantages in determining acidic proton positions and the azo-hydrazo content, which is crucial for understanding the structural and electronic properties of such complex molecules (Lyčka, 2017).

Nitration of Aromatic Compounds

The nitration of aromatic compounds, including those related to the discussed compound, has been studied for enhancing their chemical properties. Ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate have been used for efficient nitration, providing insights into the chemical modification and potential functionalization of such compounds (Zolfigol et al., 2012).

Reactions with Organic Azides

The cycloaddition reactions of related compounds with organic azides have been explored, leading to the synthesis of various derivatives. Such reactions are significant for expanding the chemical versatility and potential applications of these compounds in creating novel materials or bioactive molecules (Warren & Knaus, 1987).

Antioxidant Properties in the Presence of Thiols

The interaction of nitroxide radicals, related to the discussed compound, with thiyl radicals has been investigated, highlighting the antioxidant properties of nitroxides. This research is essential for understanding the protective effects of such compounds against radical-induced damage, which could have implications in medical and material sciences (Goldstein, Samuni, & Merényi, 2008).

Photocatalytic Degradation of Nitrogen-Containing Compounds

Studies on the photocatalytic degradation of nitrogen-containing organic compounds over UV-illuminated TiO2 films provide insights into the environmental applications of such compounds. This research helps understand the degradation pathways and the formation of degradation products, which is crucial for environmental remediation and the development of photocatalytic materials (Low, McEvoy, & Matthews, 1991).

Eigenschaften

IUPAC Name |

1-[3-nitro-4-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O6S/c21-20(22,23)16-4-2-1-3-14(16)12-24-25-17-6-5-15(11-18(17)27(30)31)34(32,33)26-9-7-13(8-10-26)19(28)29/h1-6,11-13,25H,7-10H2,(H,28,29)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSACDMNHXUKMD-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2703300.png)

![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)

![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)

![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)

![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)